2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid
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Description
2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid is a chemical compound with the molecular formula C15H15NO4S . It has an average mass of 305.349 Da and a monoisotopic mass of 305.072174 Da . This compound is also known by its IUPAC name, Benzeneacetic acid, α- [ [ (4-methylphenyl)sulfonyl]amino]- .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring (phenyl group) attached to an acetic acid group, with a sulfonyl-amino group that includes a 4-methylphenyl group . The SMILES representation of the molecule isCC1=CC=C (C=C1)S (=O) (=O)NC (C2=CC=CC=C2)C (=O)O
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 305.35 . Its boiling point is 501.6ºC at 760 mmHg, and it has a melting point of 178-180ºC .Scientific Research Applications
Antibacterial and Antifungal Activities
- 2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid derivatives have shown remarkable antibacterial and antifungal activities. This was demonstrated in a study where new compounds were synthesized and tested against both Gram-positive and Gram-negative bacteria, as well as against fungi (Patel, N., Patel, V., Patel, H., Shaikh, F.M., & Patel, J., 2010).
Peroxisome Proliferator-Activated Receptor (PPAR) Activities
- Novel phenylacetic acid derivatives containing the sulfonamide moiety have been synthesized, exhibiting weak relative PPAR activation activities. However, some target molecules showed significant PPAR activation, suggesting potential in antidiabetic drug development (Yang, Y., Yan, J., Fan, L., Chen, X., Jiang, L., & Yang, D., 2012).
X-Ray Structural Analysis
- The compound's structure has been studied using single crystal X-ray diffraction, along with IR, 1H and 13C NMR spectroscopy, and mass spectrometry. This research is crucial for understanding its physical and chemical properties (Ramazani, A., Kazemizadeh, A. R., Ślepokura, K., & Lis, T., 2011).
Synthetic Chemistry Applications
- The compound and its derivatives have found applications in synthetic chemistry, particularly in the synthesis of various pharmaceuticals and intermediates. For instance, they have been used in the preparation of ortho-substituted cinnamates and biarylacetic acids (Costa, A., Nájera, C., & Sansano, J., 2002).
Chirality Assignment of Carboxylic Acids
- Phenylacetylenes bearing an amino group, including derivatives of this compound, have been used in chirality assignment of carboxylic acids. This is important in stereochemical studies and in the pharmaceutical industry (Yashima, E., Maeda, Y., Matsushima, T., & Okamato, Y., 1997).
Microbial Metabolite Studies
- This compound has been studied in the context of microbial metabolite production, particularly in thermophilic sulfur-dependent anaerobic archaeon, which is significant in microbial ecology and industrial microbiology (Rimbault, A., Guézennec, J., Fromage, M., Niel, P., Godfroy, A., & Rocchiccioli, F., 1993).
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-7-9-13(10-8-11)21(19,20)16-14(15(17)18)12-5-3-2-4-6-12/h2-10,14,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZVXGBYTGTTTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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